molecular formula C11H12ClNO4 B1463576 N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide CAS No. 1225816-53-4

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide

Cat. No.: B1463576
CAS No.: 1225816-53-4
M. Wt: 257.67 g/mol
InChI Key: GJOGJWOEXITIMT-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide is a chemical compound with the molecular formula C11H12ClNO4 and a molecular weight of 257.67 g/mol . This compound is known for its unique structure, which includes a benzodioxole moiety and a chloroacetamide group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with 2-(2H-1,3-benzodioxol-5-yloxy)ethylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Chemical Reactions Analysis

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted acetamides.

    Oxidation Reactions: The benzodioxole moiety can be oxidized under specific conditions to form quinone derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive chloroacetamide group.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide involves its ability to react with nucleophilic sites on proteins and enzymes. The chloroacetamide group can form covalent bonds with thiol groups on cysteine residues, leading to the inhibition of enzyme activity. This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide can be compared with other similar compounds, such as:

    N-(2-chloroethyl)-N-methyl-2-nitroaniline: This compound also contains a chloroacetamide group but lacks the benzodioxole moiety, making it less versatile in certain applications.

    2-chloro-N-(2-hydroxyethyl)acetamide: This compound has a similar structure but with a hydroxyethyl group instead of the benzodioxole moiety, affecting its reactivity and applications.

    N-(2-chloroethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: This compound contains a benzodioxin moiety, which is structurally similar to benzodioxole but has different electronic properties, influencing its chemical behavior.

The uniqueness of this compound lies in its combination of the benzodioxole moiety and the chloroacetamide group, providing a balance of reactivity and stability that is valuable in various research and industrial applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c12-6-11(14)13-3-4-15-8-1-2-9-10(5-8)17-7-16-9/h1-2,5H,3-4,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOGJWOEXITIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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